1-Butyl-1H-indole
Overview
Description
1-Butyl-1H-indole is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
1-Butyl-1H-indole, also known as 1-butylindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets through electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction can lead to changes in the function of the target, resulting in the observed biological activities.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes . This suggests that 1-butylindole may affect multiple biochemical pathways, leading to its broad-spectrum biological activities.
Pharmacokinetics
Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group , which may impact its bioavailability.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 1-butylindole may have a wide range of effects at the molecular and cellular levels.
Action Environment
The synthesis of indole derivatives often involves specific conditions, such as the presence of certain ligands and bases, and specific temperatures . These factors may influence the action and stability of 1-butylindole.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-indole can be synthesized through several methods. One common approach involves the alkylation of indole with butyl halides in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of 1-butylindoline.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: 1-Butylindoline.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Butyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based signaling pathways in microorganisms and plants.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Comparison with Similar Compounds
1-Methyl-1H-indole: Similar in structure but with a methyl group instead of a butyl group.
1-Ethyl-1H-indole: Contains an ethyl group instead of a butyl group.
1-Propyl-1H-indole: Features a propyl group in place of the butyl group.
Uniqueness: 1-Butyl-1H-indole is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This makes it a valuable compound for exploring structure-activity relationships in various applications.
Properties
IUPAC Name |
1-butylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-8,10H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGFPTUMYLIVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456868 | |
Record name | 1-Butyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22014-99-9 | |
Record name | 1-Butyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Butyl-1H-indole interact with the cannabinoid system, and what are the downstream effects of this interaction?
A1: Research indicates that this compound, particularly when incorporated into synthetic cannabinoids like JWH-073 [(this compound-3-yl)1-naphthalenylmethanone], interacts with the cannabinoid system by primarily activating cannabinoid 1 receptors (CB1R). [] This activation can lead to various downstream effects, including:
- Analgesia (Pain Relief): Activation of CB1 receptors by this compound-containing compounds can produce analgesic effects. Interestingly, studies show potential for synergistic interactions with other synthetic cannabinoids, leading to enhanced pain relief. []
- Task Disruption: CB1 receptor activation can interfere with cognitive function and motor coordination, potentially leading to impaired performance in tasks requiring attention and motor skills. []
Q2: Can co-administration of this compound-containing compounds, like JWH-073, with other synthetic cannabinoids influence their effects?
A2: Yes, research suggests that co-administering JWH-073 with other synthetic cannabinoids like JWH-018 [(1-pentyl-1H-indole-3-yl)-1naphthalenyl-methanone] can lead to complex drug-drug interactions. These interactions can be synergistic, additive, or even subadditive, depending on the specific effect being studied and the ratio of the compounds used. [, ] For instance:
- Synergistic Interaction: Co-administration of JWH-073 and JWH-018 can synergistically enhance Δ9-tetrahydrocannabinol (Δ9-THC)-like discriminative stimulus effects and analgesia. [, ] This suggests that combining these compounds might increase the potency of their subjective effects.
- Additive Interaction: Additive effects have been observed for hypothermia with certain dose ratios of JWH-073 and JWH-018. []
- Subadditive Interaction: Subadditive suppression of food-maintained responding has been reported with specific dose ratios of JWH-073 and JWH-018. []
Q3: What is the significance of the observed synergy in competition receptor-binding assays involving this compound-containing compounds and CB1 receptors?
A3: The observed synergy in competition receptor-binding assays, where JWH-073 and JWH-018 compete for binding to CB1 receptors, suggests the presence of multiple binding sites on the CB1 receptor that these compounds might interact with. [] This finding holds significant implications for understanding the complex pharmacological profiles of these synthetic cannabinoids and designing potentially safer and more effective therapeutic agents targeting the cannabinoid system.
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